N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide: is an organic compound that features a benzamide core substituted with a thiophene ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of the intermediate 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions.
Coupling Reaction: The intermediate is then coupled with 2,5-dimethylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of thiophene-containing compounds with biological systems.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Enhancement: Its incorporation into materials can improve their thermal and mechanical properties.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the thiophene ring can form hydrogen bonds and π-π interactions with proteins or enzymes, modulating their activity. The benzamide core can interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide
Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide is unique due to the presence of the 2,5-dimethylbenzamide core, which can enhance its binding affinity and specificity compared to other similar compounds. The combination of the hydroxy group and the thiophene ring also provides unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-5-6-14(2)16(12-13)18(21)19-9-7-15(8-10-20)17-4-3-11-22-17/h3-6,11-12,15,20H,7-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYYOGNIFKVPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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